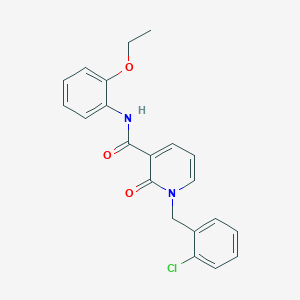

![molecular formula C21H16F3N7O B2575049 (2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920387-72-0](/img/structure/B2575049.png)

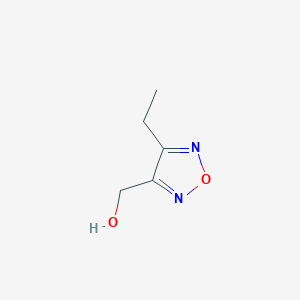

(2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (2,6-difluorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a triazolo[4,5-d]pyrimidine ring, and multiple phenyl rings with fluorine substitutions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction . Unfortunately, the exact synthesis process for this specific compound is not available in the retrieved data.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of the triazolo[4,5-d]pyrimidine ring and the piperazine ring, along with the multiple phenyl rings, suggests that this compound could have interesting chemical properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups and rings in its structure. The triazolo[4,5-d]pyrimidine ring, in particular, could be involved in a variety of reactions .

Scientific Research Applications

Antagonist Activity and Synthesis

A series of compounds including 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, featuring structural similarities to the queried chemical, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific derivatives demonstrated potent 5-HT2 antagonist activity, surpassing known antagonists like ritanserin, without showing alpha 1 antagonist activity in vivo. These findings highlight the potential of certain ring systems as components of 5-HT2 antagonists (Watanabe et al., 1992).

P2X7 Antagonist for Mood Disorders

A dipolar cycloaddition reaction has been developed to access novel P2X7 antagonists, leading to the discovery of compounds with significant receptor occupancy at low doses in rats. One such compound demonstrated notable solubility and tolerability in preclinical species and was chosen as a clinical candidate for phase I trials, aiming at the treatment of mood disorders (Chrovian et al., 2018).

Antibacterial Potency

The synthesis of new arylfluoroquinolones, characterized by specific fluorine and substituted phenyl groups, has been explored. The antibacterial potency of these compounds has been found to be significantly high when certain substituents are present, demonstrating their potential as antibacterial agents (Chu et al., 1987).

Novel Synthesis Approaches and Antimicrobial Activities

Innovative synthesis methods for 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been reported. These novel compounds show promising antimicrobial properties against various test microorganisms, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Metabolism and Pharmacokinetics

The metabolism, excretion, and pharmacokinetics of a compound structurally related to the queried chemical, acting as a dipeptidyl peptidase IV inhibitor, have been thoroughly examined in rats, dogs, and humans. The studies provide valuable insights into the drug's elimination mechanisms and its metabolic pathways, underlining the importance of both metabolism and renal clearance in the drug's disposition (Sharma et al., 2012).

Mechanism of Action

Target of action

Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and properties of the compound.

Mode of action

The interaction of the compound with its targets would likely involve the formation of chemical bonds or intermolecular forces, leading to changes in the conformation or activity of the target molecules .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. Changes in the activity of these targets could lead to alterations in various biochemical processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would be influenced by its chemical structure and properties. For example, its solubility, stability, and size could affect its absorption and distribution within the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in signal transduction to alterations in cellular metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

(2,6-difluorophenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N7O/c22-13-3-1-4-14(11-13)31-20-18(27-28-31)19(25-12-26-20)29-7-9-30(10-8-29)21(32)17-15(23)5-2-6-16(17)24/h1-6,11-12H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCDICAGCYGTDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=C(C=CC=C5F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2574979.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2574980.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2574986.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2574988.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2574989.png)